molecular formula C18H16O4 B12583014 Benzyl 4-[(2-methylacryloyl)oxy]benzoate CAS No. 630426-23-2

Benzyl 4-[(2-methylacryloyl)oxy]benzoate

Cat. No.: B12583014
CAS No.: 630426-23-2
M. Wt: 296.3 g/mol
InChI Key: MAWQXVASROMEDX-UHFFFAOYSA-N
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Description

Benzyl 4-[(2-methylacryloyl)oxy]benzoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate in acetone, followed by the reaction with 2-methylacryloyl chloride .

Industrial Production Methods: Industrial production methods for Benzyl 4-[(2-methylacryloyl)oxy]benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Benzyl 4-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-[(2-methylacryloyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzyl benzoate: Used in the treatment of scabies and lice.

    Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Known for its structural flexibility and applications in materials science.

    Allyl 4-[(4-decyloxy)benzoyl)oxy]benzoate: Used in the synthesis of liquid crystal elastomers

Uniqueness: Benzyl 4-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts specific reactivity and properties that are not found in other similar compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and material properties.

Properties

CAS No.

630426-23-2

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

benzyl 4-(2-methylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C18H16O4/c1-13(2)17(19)22-16-10-8-15(9-11-16)18(20)21-12-14-6-4-3-5-7-14/h3-11H,1,12H2,2H3

InChI Key

MAWQXVASROMEDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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